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Compound of Interest

Compound Name: Tricine

Cat. No.: B1662993 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tricine, chemically known as N-[Tris(hydroxymethyl)methyl]glycine, is a widely utilized buffer in

biochemical and molecular biology research. Its popularity stems from its advantageous

properties as one of "Good's" buffers, particularly its zwitterionic nature at physiological pH,

which minimizes its interaction with biological systems. This technical guide provides a

comprehensive overview of the zwitterionic characteristics of Tricine, its physicochemical

properties, and its applications, with a focus on providing practical information for laboratory

professionals.

The Zwitterionic Core of Tricine
Tricine is an amino acid derivative, synthesized from tris(hydroxymethyl)aminomethane (Tris)

and glycine. This unique structure confers its zwitterionic properties. A zwitterion is a molecule

that contains both positive and negative charges, resulting in a net neutral charge. In the case

of Tricine, the tertiary amino group can be protonated to carry a positive charge, while the

carboxyl group can be deprotonated to carry a negative charge.

The equilibrium between the different ionic forms of Tricine in an aqueous solution is pH-

dependent. At a low pH, both the amino and carboxyl groups are protonated, resulting in a net

positive charge. Conversely, at a high pH, both groups are deprotonated, leading to a net

negative charge. Within its buffering range, Tricine exists predominantly as a zwitterion.
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Figure 1: pH-dependent equilibrium of Tricine's ionic forms.

Physicochemical Properties of Tricine Buffer
The effectiveness of a buffer is determined by its physicochemical properties. The following

tables summarize key quantitative data for Tricine buffer.

Table 1: General Physicochemical Properties of Tricine
Property Value Reference(s)

IUPAC Name

N-

[tris(hydroxymethyl)methyl]glyc

ine

Molecular Formula C₆H₁₃NO₅

Molecular Weight 179.17 g/mol

Appearance White crystalline powder

Solubility in Water 89.6 g/L at 20 °C
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Table 2: Dissociation Constants and Buffering Range of
Tricine
Tricine has two dissociation constants (pKa values) corresponding to the deprotonation of the

carboxylic acid group (pKa₁) and the tertiary amino group (pKa₂). The second pKa is what

defines its useful buffering range in biological experiments.

Parameter Value Temperature (°C) Reference(s)

pKa₁ 2.3 25

pKa₂ 8.15 20

pKa₂ 8.05 25

Useful Buffering

Range
pH 7.4 - 8.8 20-25

Temperature

Dependence (ΔpKa/

°C)

-0.021 -

The pKa of Tricine is sensitive to temperature changes, a crucial consideration for experiments

conducted at temperatures other than ambient.

Interaction with Metal Ions
A significant characteristic of Tricine is its ability to chelate metal ions. This property can be

either advantageous or disadvantageous depending on the experimental context. The

interaction is primarily through the amino and carboxyl groups, and the hydroxyl groups may

also participate. While comprehensive data for all metal ions is not readily available, the

stability constants for some divalent cations have been determined.

Table 3: Logarithm of Overall Stability Constants (log β)
of Tricine with Selected Divalent Metal Ions
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Metal Ion log β₁ (ML) log β₂ (ML₂) Conditions Reference(s)

Cd²⁺ 5.73 7.7 25 °C, I = 0.1 M

Pb²⁺ 6.72 8.36 25 °C, I = 0.1 M

Note: M represents the metal ion and L represents the Tricine ligand.

The chelation of metal ions can impact enzymatic reactions that require specific metal

cofactors. Therefore, the choice of Tricine as a buffer in such systems should be made with

careful consideration of its potential interactions.

Experimental Protocols
Preparation of a 1 M Tricine Stock Solution (pH 8.0)
This protocol describes the preparation of a standard stock solution of Tricine buffer.

Materials:

Tricine (MW: 179.17 g/mol )

Deionized water (dH₂O)

Sodium hydroxide (NaOH), 10 N

pH meter

Magnetic stirrer and stir bar

Volumetric flask (1 L)

Procedure:

Weigh out 179.17 g of Tricine powder.

Add the Tricine powder to a beaker containing approximately 800 mL of dH₂O.
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Place the beaker on a magnetic stirrer and add a stir bar. Stir until the Tricine is completely

dissolved.

Calibrate the pH meter according to the manufacturer's instructions.

Slowly add 10 N NaOH to the Tricine solution while continuously monitoring the pH.

Continue adding NaOH until the pH of the solution reaches 8.0.

Transfer the solution to a 1 L volumetric flask.

Add dH₂O to bring the final volume to 1 L.

Store the buffer solution at room temperature.
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Weigh 179.17g Tricine

Dissolve in 800mL dH₂O

Calibrate pH meter

Adjust pH to 8.0 with 10N NaOH

Transfer to 1L volumetric flask

Add dH₂O to 1L

Store at room temperature
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Figure 2: Workflow for preparing a 1 M Tricine stock solution.

Tricine-SDS-PAGE for the Separation of Low Molecular
Weight Proteins
Tricine is particularly well-suited for the separation of small proteins and peptides (1-100 kDa)

in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Its higher negative
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charge compared to glycine allows for faster migration and better resolution of low molecular

weight species.

Solutions:

Anode Buffer (Lower Tank): 0.2 M Tris-HCl, pH 8.9

Cathode Buffer (Upper Tank): 0.1 M Tris, 0.1 M Tricine, 0.1% (w/v) SDS, pH 8.25

Gel Buffer (3X): 3.0 M Tris-HCl, 0.3% (w/v) SDS, pH 8.45

Acrylamide/Bis-acrylamide solution (40%)

10% (w/v) Ammonium persulfate (APS)

N,N,N',N'-Tetramethylethylenediamine (TEMED)

Sample Buffer (2X): 100 mM Tris-HCl pH 6.8, 4% (w/v) SDS, 20% (v/v) glycerol, 0.2% (w/v)

bromophenol blue, and 200 mM dithiothreitol (DTT) or 10% (v/v) β-mercaptoethanol (added

just before use).

Procedure for a 10% Separating Gel and 4% Stacking Gel:

Prepare the Separating Gel: In a conical tube, mix 2.5 mL of 40% acrylamide/bis-acrylamide,

2.5 mL of 3X Gel Buffer, and 4.9 mL of dH₂O. Degas the solution for 15 minutes. Add 50 µL

of 10% APS and 5 µL of TEMED. Gently swirl to mix and immediately pour the gel between

the glass plates, leaving space for the stacking gel. Overlay with water or isopropanol to

ensure a flat surface. Allow the gel to polymerize for at least 30 minutes.

Prepare the Stacking Gel: After the separating gel has polymerized, pour off the overlay. In a

new tube, mix 0.5 mL of 40% acrylamide/bis-acrylamide, 1.25 mL of 3X Gel Buffer, and 3.2

mL of dH₂O. Degas the solution. Add 25 µL of 10% APS and 5 µL of TEMED. Mix gently and

pour over the separating gel. Insert the comb and allow the stacking gel to polymerize for at

least 20 minutes.

Sample Preparation and Electrophoresis: Mix your protein sample with an equal volume of

2X Sample Buffer. Heat at 95°C for 5 minutes. Assemble the gel cassette in the
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electrophoresis apparatus. Fill the inner and outer chambers with Cathode and Anode buffer,

respectively. Load the samples into the wells. Run the gel at a constant voltage (e.g., 30V for

1 hour, then 100-150V) until the dye front reaches the bottom of the gel.
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Figure 3: General workflow for Tricine-SDS-PAGE.
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Conclusion
Tricine's zwitterionic nature, coupled with its favorable pKa and buffering capacity in the

physiological range, makes it an invaluable tool for researchers in the life sciences. Its ability to

provide high resolution in the separation of low molecular weight proteins has solidified its

place in proteomics and molecular biology laboratories. However, a thorough understanding of

its properties, including its temperature sensitivity and potential for metal ion chelation, is

crucial for its effective and appropriate use in experimental design. This guide provides the

foundational knowledge and practical protocols to empower researchers to confidently utilize

Tricine buffer in their work.

To cite this document: BenchChem. [The Zwitterionic Nature of Tricine Buffer: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662993#understanding-the-zwitterionic-nature-of-
tricine-buffer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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